molecular formula C23H32ClNO3 B15189532 Benzenemethanol, alpha-((ethyl(1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-4-methyl-, hydrochloride CAS No. 116680-71-8

Benzenemethanol, alpha-((ethyl(1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-4-methyl-, hydrochloride

Cat. No.: B15189532
CAS No.: 116680-71-8
M. Wt: 406.0 g/mol
InChI Key: VJWLWHZFWIVSSP-UHFFFAOYSA-N
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Description

Benzenemethanol, alpha-((ethyl(1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-4-methyl-, hydrochloride is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a benzenemethanol core with various functional groups attached, making it a versatile molecule in chemical synthesis and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, alpha-((ethyl(1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-4-methyl-, hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the benzenemethanol core: This can be achieved through the reduction of benzaldehyde derivatives.

    Introduction of the naphthalenyl group: This step involves the alkylation of the benzenemethanol core with a naphthalenyl derivative under basic conditions.

    Attachment of the ethylamino group: This is done through a nucleophilic substitution reaction, where the ethylamino group is introduced to the naphthalenyl derivative.

    Final methylation and hydrochloride formation: The final step involves methylation of the compound followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, alpha-((ethyl(1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-4-methyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The benzenemethanol core can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The compound can be reduced to form simpler alcohol derivatives.

    Substitution: The functional groups attached to the benzenemethanol core can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent, but common reagents include alkyl halides and amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields benzoic acid derivatives, while reduction produces alcohol derivatives.

Scientific Research Applications

Benzenemethanol, alpha-((ethyl(1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-4-methyl-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of Benzenemethanol, alpha-((ethyl(1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-4-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanol derivatives: Compounds with similar benzenemethanol cores but different functional groups.

    Naphthalenyl derivatives: Molecules with naphthalenyl groups attached to different cores.

    Ethylamino derivatives: Compounds with ethylamino groups attached to various aromatic or aliphatic cores.

Uniqueness

The uniqueness of Benzenemethanol, alpha-((ethyl(1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-4-methyl-, hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering unique reactivity and potential therapeutic benefits compared to other similar compounds.

Properties

CAS No.

116680-71-8

Molecular Formula

C23H32ClNO3

Molecular Weight

406.0 g/mol

IUPAC Name

2-[(6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-ethylamino]-1-(4-methylphenyl)ethanol;hydrochloride

InChI

InChI=1S/C23H31NO3.ClH/c1-5-24(15-21(25)17-8-6-16(2)7-9-17)20-11-10-18-13-22(26-3)23(27-4)14-19(18)12-20;/h6-9,13-14,20-21,25H,5,10-12,15H2,1-4H3;1H

InChI Key

VJWLWHZFWIVSSP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(C1=CC=C(C=C1)C)O)C2CCC3=CC(=C(C=C3C2)OC)OC.Cl

Origin of Product

United States

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